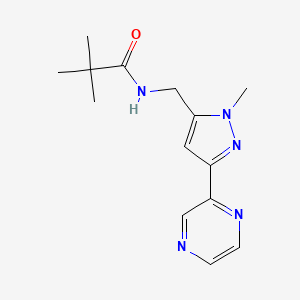![molecular formula C16H18N4O B2856693 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea CAS No. 2097873-17-9](/img/structure/B2856693.png)
1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea is a compound that features a bipyridine moiety linked to a cyclopentylurea group. Bipyridine derivatives are known for their extensive applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions . The incorporation of a cyclopentylurea group adds unique properties to the compound, potentially enhancing its utility in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea typically involves the following steps:
Synthesis of 2,4’-Bipyridine: This can be achieved through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling.
Formation of Cyclopentylurea: Cyclopentylamine is reacted with an isocyanate to form the cyclopentylurea moiety.
Coupling of Bipyridine and Cyclopentylurea: The final step involves coupling the bipyridine derivative with the cyclopentylurea group under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yields and purity, as well as scalability.
Chemical Reactions Analysis
1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction of the bipyridine moiety can lead to the formation of dihydrobipyridine derivatives.
Substitution: The bipyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Coordination: The bipyridine moiety can coordinate with metal ions to form stable complexes, which are useful in catalysis and materials science.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research into its potential as a therapeutic agent, particularly in areas where metal coordination plays a role.
Industry: Use in catalysis, materials science, and as a component in redox flow batteries.
Mechanism of Action
The mechanism of action of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea largely depends on its ability to coordinate with metal ions. The bipyridine moiety can form stable complexes with transition metals, which can then participate in various catalytic processes. The cyclopentylurea group may enhance the stability and solubility of these complexes, making them more effective in their applications.
Comparison with Similar Compounds
Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and their various functionalized forms . Compared to these, 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea offers unique properties due to the presence of the cyclopentylurea group, which can enhance its stability and solubility. This makes it particularly useful in applications where these properties are critical.
Properties
IUPAC Name |
1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDOHJPCMIEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea](/img/structure/B2856610.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2856613.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
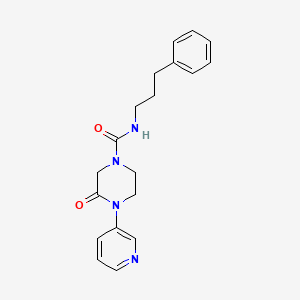
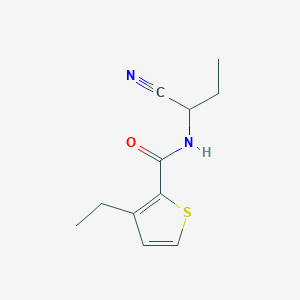
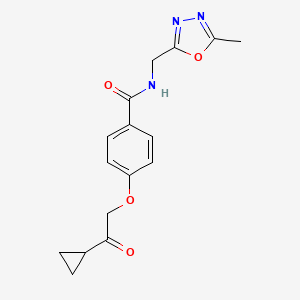
![N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2856619.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2856624.png)
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2856626.png)
![N-[(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2856627.png)
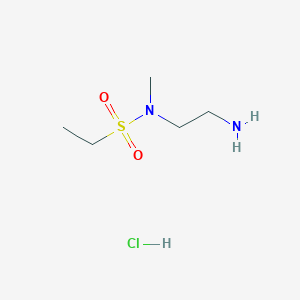
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
